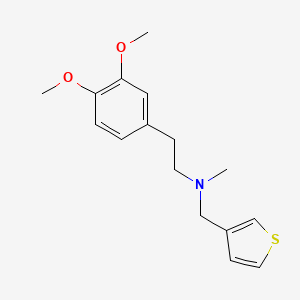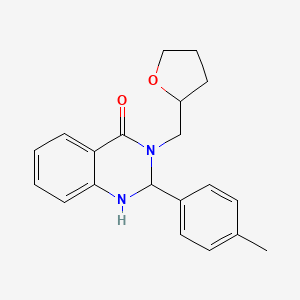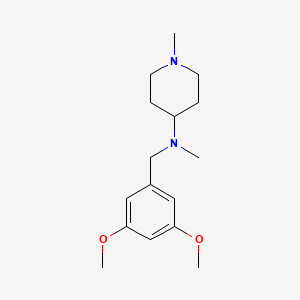
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in the 1970s and has since been studied for its potential therapeutic applications in the field of neuroscience.
Mechanism of Action
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine acts as a partial agonist at the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. It also acts as a dopamine and norepinephrine reuptake inhibitor, which may contribute to its mood-enhancing effects. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which may contribute to its stimulant effects. This compound has also been shown to increase the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its mood-enhancing effects. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has several advantages as a research tool. It has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. However, this compound has several limitations as a research tool. It is a synthetic drug that requires specialized equipment and expertise to synthesize. This compound is also a controlled substance, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine. One area of research is the development of new synthetic analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, there is a need for further research on the safety and efficacy of this compound in humans, as well as its potential therapeutic applications in the field of neuroscience.
Conclusion
In conclusion, this compound is a synthetic psychedelic drug that has been studied for its potential therapeutic applications in the field of neuroscience. It has a high affinity for the serotonin 2A receptor and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has several advantages as a research tool, but also has several limitations. There are several future directions for research on this compound, including the development of new synthetic analogs and further investigation of its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine involves several steps, including the condensation of 3,4-dimethoxyphenylacetone with thienylmethylamine to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(3-thienylmethyl)propan-2-amine. This intermediate is then methylated with methyl iodide to produce this compound. The synthesis of this compound is a complex process that requires a high level of expertise and specialized equipment.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-17(11-14-7-9-20-12-14)8-6-13-4-5-15(18-2)16(10-13)19-3/h4-5,7,9-10,12H,6,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOBCUCCJQKXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)

![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![8-chloro-5-[N-(2-hydroxy-2-phenylethyl)-N-methylglycyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B4982536.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)

![5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4982558.png)

![propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4982571.png)

![1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4982589.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982594.png)
